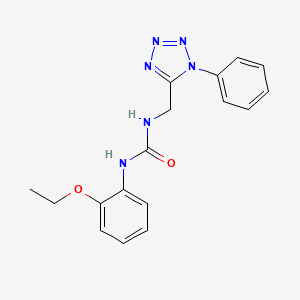
1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The tetrazole moiety is known for its diverse pharmacological properties, making compounds containing this structure valuable in drug design.
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Tetrazole Ring : This is achieved by reacting an appropriate nitrile with sodium azide, often in the presence of a catalyst such as zinc chloride.
- Attachment of the Ethoxyphenyl Group : This step usually involves nucleophilic substitution reactions where the ethoxy group is introduced.
- Formation of the Urea Linkage : The final step involves the reaction of an isocyanate with an amine to form the urea bond.
These reactions can be optimized for yield and purity through adjustments in temperature, pressure, and solvent choice.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of tetrazole derivatives. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and evaluated for their ability to destabilize microtubules, which is crucial in cancer cell proliferation. One compound demonstrated significant potency against various cancer cell lines, including SGC-7901 and A549, by inhibiting tubulin polymerization and disrupting microtubule structures .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 6–31 | SGC-7901 | 0.5 | Inhibits tubulin polymerization |
| Compound X | A549 | 0.8 | Disrupts microtubule structure |
Antimicrobial Activity
The antimicrobial activity of tetrazole derivatives has also been investigated. In vitro studies have shown that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, showcasing their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Escherichia coli | 8 |
| Compound C | Klebsiella pneumoniae | 16 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially binding to enzymes or receptors that modulate cellular pathways involved in cancer progression or bacterial growth . Further studies are needed to clarify these interactions.
Case Studies
In a notable case study, researchers synthesized a series of tetrazole derivatives and evaluated their biological activity using various assays. One compound was found to inhibit tumor growth in vivo models significantly, demonstrating its potential as a therapeutic agent in cancer treatment . Another study reported that certain derivatives displayed superior antimicrobial activity compared to established antibiotics like Ciprofloxacin, indicating their promise in treating resistant bacterial strains .
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-25-15-11-7-6-10-14(15)19-17(24)18-12-16-20-21-22-23(16)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWATHRUNMPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














